molecular formula C22H16N4O6 B14906328 2-{2-[(3aS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(3aS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14906328
M. Wt: 432.4 g/mol
InChI Key: XRYUHFWFOGRCSK-AEFFLSMTSA-N
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Description

2-(2-((3AS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core, a methoxyphenyl group, and an isoindoline-1,3-dione moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C22H16N4O6

Molecular Weight

432.4 g/mol

IUPAC Name

2-[2-[(3aS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H16N4O6/c1-32-15-9-5-4-8-13(15)26-21(30)16-17(23-24-18(16)22(26)31)14(27)10-25-19(28)11-6-2-3-7-12(11)20(25)29/h2-9,16,18,24H,10H2,1H3/t16-,18+/m1/s1

InChI Key

XRYUHFWFOGRCSK-AEFFLSMTSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)[C@H]3[C@@H](C2=O)NN=C3C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C(C2=O)NN=C3C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3AS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl)-2-oxoethyl)isoindoline-1,3-dione involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the methoxyphenyl group and the isoindoline-1,3-dione moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3AS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-(2-((3AS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl)-2-oxoethyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-((3AS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrrolo[3,4-c]pyrazole and isoindoline-1,3-dione, such as:

  • 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione

Uniqueness

What sets 2-(2-((3AS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl)-2-oxoethyl)isoindoline-1,3-dione apart is its unique combination of functional groups and its specific molecular architecture. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

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